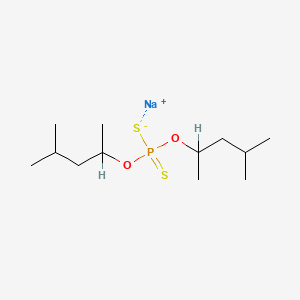

1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt is an organophosphorus compound primarily used as a pesticide. It is effective in controlling pests and diseases on crops such as vegetables, fruits, and cotton by affecting the nervous system of pests, thereby interfering with their growth and development .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt typically involves the reaction of 1,3-dimethylbutyl alcohol with phosphorus pentasulfide to form the corresponding phosphorodithioate ester. This ester is then neutralized with sodium hydroxide to produce the sodium salt. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent oxidation and degradation of the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also includes steps for purification and quality control to meet regulatory standards.

化学反应分析

Types of Reactions

1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and other reduced sulfur species.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and reduced sulfur species.

Substitution: Various substituted phosphorodithioates.

科学研究应用

1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.

Biology: Investigated for its effects on the nervous system of pests and its potential use in pest control strategies.

Medicine: Studied for its potential therapeutic effects and as a lead compound for developing new drugs.

Industry: Used in the formulation of pesticides and other agricultural chemicals.

作用机制

The compound exerts its effects by targeting the nervous system of pests. It inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, a neurotransmitter. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nervous system, which ultimately results in paralysis and death of the pest.

相似化合物的比较

1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:

Dimethoate: Another organophosphorus pesticide with a similar mode of action but different chemical structure.

Malathion: A widely used organophosphorus pesticide with a broader spectrum of activity.

Chlorpyrifos: An organophosphorus pesticide with a different chemical structure and slightly different mode of action.

These compounds share similarities in their use as pesticides and their mechanism of action but differ in their chemical structures and specific applications.

生物活性

1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt, is a compound that belongs to the class of organophosphorus compounds. This article explores its biological activity, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

- Molecular Formula : C5H13NaO2PS2

- Molecular Weight : 202.26 g/mol

This compound is characterized by the presence of a phosphorodithioate group, which imparts unique biological properties.

The biological activity of 1,3-Dimethylbutyl hydrogen phosphorodithioate is primarily attributed to its ability to interact with biological systems through inhibition of certain enzymes. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting nerve signal transmission.

Biological Activity and Toxicity

Research indicates that compounds like 1,3-Dimethylbutyl hydrogen phosphorodithioate exhibit various biological activities:

- Neurotoxicity : The inhibition of AChE can result in neurotoxic effects, leading to symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes in high doses.

- Antimicrobial Properties : Some studies suggest that phosphorodithioates may possess antimicrobial activity against certain bacteria and fungi.

Table 1: Summary of Biological Activities

Case Study: Neurotoxic Effects

In a study conducted on rodents exposed to varying concentrations of 1,3-Dimethylbutyl hydrogen phosphorodithioate, researchers observed dose-dependent neurotoxic effects. The study highlighted that lower doses resulted in mild symptoms while higher doses led to severe neurological impairment and mortality within 24 hours post-exposure. This underscores the compound's potential as a neurotoxin and raises concerns regarding safety in agricultural applications where such compounds are used as pesticides.

Table 2: Dose-Response Relationship

| Dose (mg/kg) | Symptoms Observed | Mortality Rate (%) |

|---|---|---|

| 0.5 | Mild twitching | 0 |

| 1.0 | Moderate twitching | 10 |

| 2.0 | Severe respiratory distress | 50 |

| 5.0 | Rapid onset of seizures | 100 |

Applications in Agriculture and Industry

1,3-Dimethylbutyl hydrogen phosphorodithioate is primarily used in agricultural settings as a pesticide. Its efficacy against pests is linked to its neurotoxic properties, which disrupt the nervous systems of insects. However, due to its toxicity profile, regulatory bodies have scrutinized its use.

属性

CAS 编号 |

58237-08-4 |

|---|---|

分子式 |

C12H26NaO2PS2 |

分子量 |

320.4 g/mol |

IUPAC 名称 |

sodium;bis(4-methylpentan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C12H27O2PS2.Na/c1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h9-12H,7-8H2,1-6H3,(H,16,17);/q;+1/p-1 |

InChI 键 |

ZNNCWPIULSATEN-UHFFFAOYSA-M |

规范 SMILES |

CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。